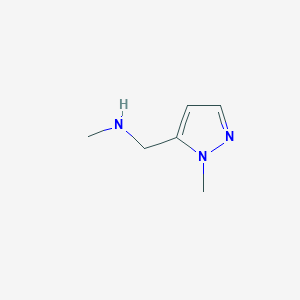
n-Methyl-(1-methyl-1h-pyrazol-5-yl)methylamine
Overview
Description
n-Methyl-(1-methyl-1h-pyrazol-5-yl)methylamine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a methyl group attached to the nitrogen atom of the pyrazole ring and another methyl group attached to the carbon atom adjacent to the nitrogen atom.
Mechanism of Action
Target of Action
Similar compounds have been used as intermediates in the preparation of dipeptidylpeptidase 4 inhibitors , suggesting potential targets could be enzymes involved in metabolic processes.
Biochemical Pathways
Given its potential use in the synthesis of dipeptidylpeptidase 4 inhibitors , it may influence pathways related to glucose metabolism.
Biochemical Analysis
Biochemical Properties
n-Methyl-(1-methyl-1h-pyrazol-5-yl)methylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with nicotinamide phosphoribosyltransferase, an enzyme that catalyzes the rate-limiting step of the NAD+ salvage pathway . This interaction is crucial as NAD+ is involved in many biological processes, including metabolism and aging.
Cellular Effects
This compound influences various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the NAD+ salvage pathway, which is vital for maintaining cellular energy balance and regulating gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. Specifically, it has been observed to interact with nicotinamide phosphoribosyltransferase, thereby influencing the NAD+ salvage pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. For instance, studies have indicated that high doses of the compound can cause toxicity in certain animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s role in the NAD+ salvage pathway highlights its importance in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can impact its function and effectiveness in biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of n-Methyl-(1-methyl-1h-pyrazol-5-yl)methylamine typically begins with commercially available starting materials such as 1-methylpyrazole and formaldehyde.
Mannich Reaction: One common method for synthesizing this compound is through the Mannich reaction. In this reaction, 1-methylpyrazole is reacted with formaldehyde and methylamine under acidic conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems for reagent addition and product separation further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: n-Methyl-(1-methyl-1h-pyrazol-5-yl)methylamine can undergo oxidation reactions to form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methyl group attached to the nitrogen atom can be substituted with other alkyl or aryl groups using alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditionsroom temperature to 50°C.
Reduction: Lithium aluminum hydride, sodium borohydride; reaction conditionsroom temperature to reflux.
Substitution: Alkyl halides, aryl halides; reaction conditionsbase (sodium hydride, potassium carbonate), solvent (dimethylformamide, tetrahydrofuran), temperature range0-100°C.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Alkylated or arylated derivatives of this compound.
Scientific Research Applications
n-Methyl-(1-methyl-1h-pyrazol-5-yl)methylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: this compound is explored for its potential therapeutic applications. It is evaluated for its efficacy in treating various diseases and conditions, including cancer, infections, and inflammatory disorders.
Industry: The compound is used in the development of new materials, such as polymers and coatings. Its reactivity and stability make it suitable for various industrial applications.
Comparison with Similar Compounds
n-Methyl-(1-methyl-1h-pyrazol-5-yl)methylamine can be compared with other similar compounds to highlight its uniqueness:
1-Methylpyrazole: This compound lacks the additional methylamine group, making it less versatile in terms of chemical reactivity and biological activity.
N-Methylpyrazole: Similar to 1-methylpyrazole, this compound also lacks the additional methylamine group, limiting its applications.
1-Methyl-3-pyrazolylmethylamine: This compound has a similar structure but with the methylamine group attached to a different position on the pyrazole ring. This difference in structure can lead to variations in reactivity and biological activity.
Properties
IUPAC Name |
N-methyl-1-(2-methylpyrazol-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-7-5-6-3-4-8-9(6)2/h3-4,7H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGIPIYKGPNYKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=NN1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427119 | |
| Record name | N-Methyl-1-(1-methyl-1H-pyrazol-5-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
930111-04-9 | |
| Record name | N-Methyl-1-(1-methyl-1H-pyrazol-5-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-5-[(methylamino)methyl]pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


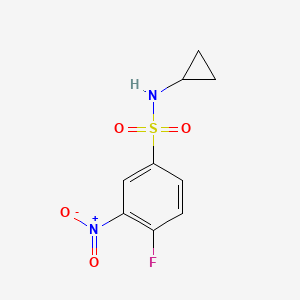
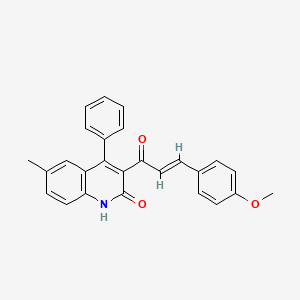
![(E)-4-[2-[4-(benzylamino)-4-oxobutanoyl]hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B1365450.png)
![4-Oxo-4-{2-[4-(propanylamino)benzoyl]hydrazino}-2-butenoic acid](/img/structure/B1365452.png)
![(2E)-4-{2-[(2,5-dimethylphenoxy)acetyl]hydrazinyl}-4-oxobut-2-enoic acid](/img/structure/B1365453.png)
![(E)-4-[2-[4-(2,5-dimethylanilino)-4-oxobutanoyl]hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B1365460.png)
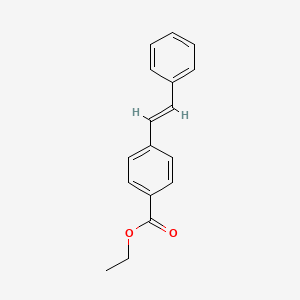
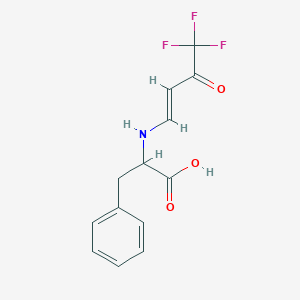
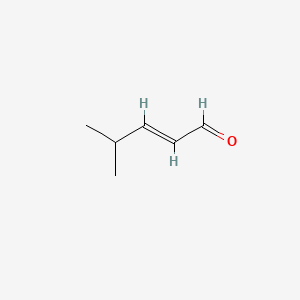
![(NZ)-N-[5-(diethylamino)pentan-2-ylidene]hydroxylamine](/img/structure/B1365464.png)

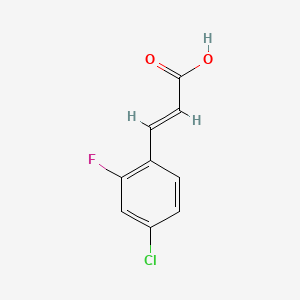
![1-[(E)-3-phenylprop-2-enyl]piperidine-4-carboxamide](/img/structure/B1365470.png)
![(E)-4-[4-[(2,4-dimethylphenyl)sulfamoyl]anilino]-4-oxobut-2-enoic acid](/img/structure/B1365471.png)
